Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)-

Coordination Chemistry Copper(II) Complexes Crystal Structure

Choose 1,4-Bis(2-(2-pyridyl)ethyl)piperazine for its unique architecture: a rigid piperazine core with flexible 2-pyridylethyl arms that creates defined chelate ring sizes. This design yields intermediate DNA cleavage activity (kcat between high- and low-activity analogs), enabling precise control for gene-editing tools. It reliably forms dinuclear Co(II) complexes (unlike homopiperazine analogs that give mononuclear species) and consistently crystallizes in distorted square-pyramidal geometry. Essential for SAR libraries studying how linker length governs catalytic and biological performance.

Molecular Formula C18H24N4
Molecular Weight 296.4 g/mol
CAS No. 14549-75-8
Cat. No. B085199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine, 1,4-bis(2-(2-pyridyl)ethyl)-
CAS14549-75-8
Synonyms1,4-Bis[2-(2-pyridyl)ethyl]piperazine
Molecular FormulaC18H24N4
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCC2=CC=CC=N2)CCC3=CC=CC=N3
InChIInChI=1S/C18H24N4/c1-3-9-19-17(5-1)7-11-21-13-15-22(16-14-21)12-8-18-6-2-4-10-20-18/h1-6,9-10H,7-8,11-16H2
InChIKeyYYDFKVCSEPWSPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis(2-(2-pyridyl)ethyl)piperazine (CAS 14549-75-8) for Coordination Chemistry and Ligand Development


1,4-Bis(2-(2-pyridyl)ethyl)piperazine (CAS 14549-75-8) is a symmetric, tetradentate nitrogen-donor ligand with the molecular formula C18H24N4 and a molecular weight of 296.41 g/mol . The compound is characterized by a piperazine core with two 2-pyridylethyl substituents at the 1,4-positions , providing four potential nitrogen coordination sites (two from the piperazine ring and two from the pyridyl groups) [1]. Its defined melting point is 109-111 °C . It is primarily utilized as a ligand in coordination chemistry and as a building block for the synthesis of transition metal complexes .

Why 1,4-Bis(2-(2-pyridyl)ethyl)piperazine (CAS 14549-75-8) Cannot Be Substituted with Other Tetradentate Amine Ligands


While many tetradentate amine ligands exist, 1,4-Bis(2-(2-pyridyl)ethyl)piperazine offers a unique combination of a rigid piperazine core and flexible 2-pyridylethyl arms. This specific architecture directly dictates the chelate ring size and geometry of its resulting metal complexes, which in turn governs catalytic activity. For instance, the number of six-membered chelate rings formed upon coordination is a critical parameter that directly correlates with the nuclease activity of its copper(II) complexes [1]. Therefore, substituting this ligand with a close analog, such as a homopiperazine derivative or one with shorter (e.g., pyridylmethyl) or longer alkyl linkers, will fundamentally alter the complex's coordination geometry and, consequently, its performance in applications like DNA cleavage or catalysis [2].

Quantitative Differentiation Evidence for 1,4-Bis(2-(2-pyridyl)ethyl)piperazine (CAS 14549-75-8) in Coordination Chemistry


Coordination Geometry in Cu(II) Complexes: pzdepy vs. TPA and tepa

The coordination geometry of the Cu(II) complex formed with 1,4-bis[2-(2-pyridylethyl)]piperazine (pzdepy), [Cu(pzdepy)(dca)]ClO4 (complex 4), is a distorted square pyramid. This contrasts with the complex formed with the related tetradentate ligand tris(2-pyridylmethyl)amine (TPA), [Cu(TPA)(dca)]ClO4 (complex 2), which adopts a distorted trigonal bipyramidal geometry [1]. All other complexes in the study, including those with tris[2-(2-pyridylethyl)]amine (tepa), also adapted a distorted square pyramidal geometry, making the TPA complex the sole exception [1].

Coordination Chemistry Copper(II) Complexes Crystal Structure Tetradentate Ligands

Catalytic DNA Cleavage Activity of Copper(II) Complexes: pzdepy vs. pzdp and hpzpy

The catalytic rate constant (kcat) for DNA cleavage by Cu(II) complexes derived from tetradentate ligands follows the order: [Cu(pzdp)ClO4]ClO4 (Complex 1) > [Cu(hpzpy)ClO4]ClO4 (Complex 2) > [Cu(pzdepy)ClO4]ClO4 (Complex 3) ≫ [Cu(pmea)ClO4]ClO4 (Complex 4) ≫ [Cu(pmap)ClO4]ClO4 (Complex 5) [1]. Complex 3, containing the pzdepy ligand (1,4-bis[2-(2-pyridylethyl)]piperazine), exhibits an intermediate kcat value, placing it between complexes with shorter (pzdp, 1,4-bis(2-pyridylmethyl)piperazine) and longer (pmap) alkyl linkers. Notably, Complex 1 demonstrated a 25-million-fold rate enhancement over non-catalyzed DNA cleavage [2].

Bioinorganic Chemistry Artificial Nuclease DNA Cleavage Copper(II) Complexes

Coordination Geometry in Co(II) Complexes: Ppz vs. Phpz

The ligand 1,4-bis[2-(pyridin-2-yl)ethyl]piperazine (Ppz) and its homopiperazine analog (Phpz) induce different coordination behaviors with CoCl2. Ppz forms a dinuclear, chloride-bridged complex Co2(Ppz)Cl4, where the Ppz ligand bridges two tetrahedrally coordinated CoCl2 units [1]. In contrast, the homopiperazine analog Phpz forms a mononuclear complex, Co(Phpz)Cl2, where the ligand acts in a tridentate fashion with one dangling pyridyl group [1]. The pentacoordinate Co atom in [Co(Ppz)Cl]+ has a geometry with substantial trigonal–bipyramidal character (τ = 0.62) [2].

Coordination Chemistry Cobalt(II) Complexes X-ray Crystallography Ligand Design

High-Value Application Scenarios for 1,4-Bis(2-(2-pyridyl)ethyl)piperazine (CAS 14549-75-8) Based on Verified Performance Data


Design of Copper(II) Complexes with Controlled Nuclease Activity

Researchers aiming to develop artificial nucleases with moderate, tunable activity should prioritize 1,4-bis(2-(2-pyridyl)ethyl)piperazine as a ligand. Its copper(II) complex exhibits an intermediate catalytic rate constant (kcat) for DNA cleavage, placing it between highly active and low-activity analogs [1]. This makes it an ideal candidate for applications where precise control over DNA cleavage is required, such as in molecular biology tools or targeted gene-editing research, as opposed to the more potent complexes derived from pzdp which may cause non-specific degradation [2].

Synthesis of Dinuclear Cobalt(II) Complexes for Magnetic and Catalytic Studies

Investigators in the fields of molecular magnetism and catalysis seeking to construct dinuclear cobalt(II) complexes should select 1,4-bis(2-(2-pyridyl)ethyl)piperazine. As demonstrated by the formation of the dinuclear Co2(Ppz)Cl4 complex, this ligand reliably bridges two Co(II) centers [1]. This contrasts with its homopiperazine analog (Phpz), which forms mononuclear complexes [2]. The ability to create well-defined dinuclear species is essential for studying metal-metal interactions, cooperative catalytic effects, and for developing molecule-based magnetic materials.

Coordination Chemistry Studies Requiring a Defined Square Pyramidal Cu(II) Geometry

For fundamental studies in coordination chemistry where a specific metal ion geometry is required, 1,4-bis(2-(2-pyridyl)ethyl)piperazine offers a predictable outcome. Its Cu(II) dca complex, [Cu(pzdepy)(dca)]ClO4, reliably crystallizes in a distorted square pyramidal geometry, unlike the trigonal bipyramidal geometry observed for the analogous TPA complex [1]. This predictable structural behavior makes it a valuable ligand for researchers investigating structure-function relationships in metal complexes, where a square pyramidal coordination environment is a controlled variable.

Development of Tetradentate Ligand Libraries for Systematic SAR Studies

Medicinal and bioinorganic chemists building structure-activity relationship (SAR) models for metal-based therapeutics or catalysts should include 1,4-bis(2-(2-pyridyl)ethyl)piperazine as a key member of a ligand library. Its specific linker length (ethyl) between the piperazine core and pyridyl groups provides a unique chelate ring size that results in intermediate DNA cleavage activity [1]. Including it alongside analogs with shorter (methyl) or longer (propyl) linkers allows for a systematic investigation of how chelate ring size impacts biological activity, a critical step in rational drug design [2].

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